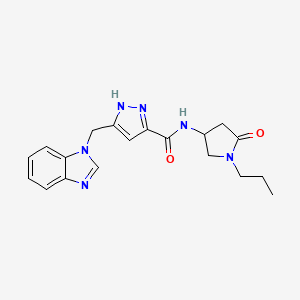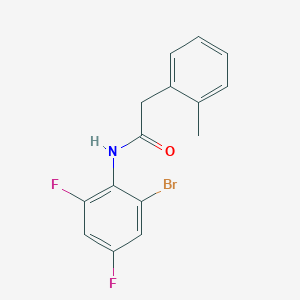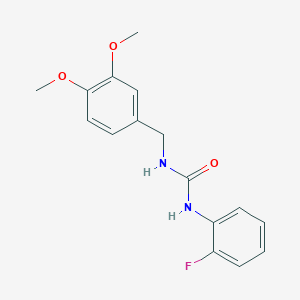
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as DDBN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDBN belongs to the family of naphthalenone derivatives and is known to exhibit a variety of biochemical and physiological effects.
科学研究应用
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用机制
The mechanism of action of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone is not fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators.
实验室实验的优点和局限性
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone. One area of research is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its interactions with cellular targets. Finally, there is a need for further studies to evaluate the potential therapeutic applications of this compound in various disease conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has several advantages for use in lab experiments, but its poor solubility in aqueous solutions may limit its use in certain experiments. Further studies are needed to evaluate the potential therapeutic applications of this compound in various disease conditions.
合成方法
The synthesis of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone involves the condensation of 2,5-dimethoxybenzaldehyde with 1-tetralone in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method is relatively simple and has been used by many researchers to obtain this compound for scientific research purposes.
属性
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-16-9-10-18(22-2)15(12-16)11-14-8-7-13-5-3-4-6-17(13)19(14)20/h3-6,9-12H,7-8H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYWHROSNPLDQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5371254.png)

![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)
![1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5371279.png)
![2-{1-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5371290.png)
![2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)
![2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5371308.png)



